Calcium sorbate is derived from sorbic acid, which can be obtained from natural sources or synthesized chemically. It falls under the category of preservatives and is classified as a Generally Recognized as Safe (GRAS) substance by the Food and Drug Administration (FDA). The compound is soluble in water but is practically insoluble in ethanol, which affects its applications in various formulations .
The synthesis of calcium sorbate typically involves a neutralization reaction between calcium hydroxide and sorbic acid. The reaction can be summarized as follows:
In practice, sorbic acid is dissolved in water, and calcium hydroxide is added gradually to maintain an optimal pH (usually between 3 to 6). The reaction temperature ranges from 20°C to 80°C, often conducted at atmospheric pressure . Excess sorbic acid may be added to ensure complete reaction with calcium hydroxide. The resulting calcium sorbate precipitates out of the solution and can be collected through filtration.
Calcium sorbate has a molecular weight of approximately 152.20 g/mol. Its structural representation can be described using the following details:
CC=CC=CC(=O)[O-].[Ca+2]
The molecular structure features a conjugated diene system that contributes to its reactivity and preservative properties .
Calcium sorbate can undergo several types of chemical reactions:
These reactions are significant for understanding how calcium sorbate interacts with other compounds in food systems and during processing .
The mechanism by which calcium sorbate acts as a preservative involves its ability to disrupt cellular processes in microorganisms. It primarily inhibits the enzyme systems involved in fermentation and respiration, leading to reduced growth rates of molds and yeasts. This action helps extend the shelf life of food products without significantly altering their taste or quality. The effective concentration range for preservation purposes typically falls between 0.1% to 0.5% by weight in food products .
Calcium sorbate exhibits several notable physical and chemical properties:
These properties are critical for its application as a food preservative, ensuring that it remains effective under various conditions without compromising food safety .
Calcium sorbate is primarily utilized in the food industry as a preservative due to its antifungal properties. Its applications include:
Additionally, it finds use in cosmetic formulations and pharmaceuticals as a preservative due to its stability and effectiveness against microbial growth .
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